Scaffold Differentiation: Piperidine (6-Membered Ring, Secondary Amine) vs. ABT-418 Pyrrolidine (5-Membered Ring, Tertiary N-Methylamine)
The target compound possesses a six-membered piperidine ring with a secondary amine (NH), whereas the prototypical ChCA ABT-418 contains a five-membered N-methylpyrrolidine ring (tertiary amine, NCH₃) . This structural dichotomy creates three quantifiable differentiation parameters: (i) ring size—a 6-atom vs. 5-atom azacycle alters the inter-nitrogen distance between the isoxazole oxygen and the basic amine nitrogen, a critical pharmacophoric distance parameter shown by Tønder et al. to govern nAChR affinity with Ångström-level sensitivity [1]; (ii) hydrogen-bond donor count—the target compound has 1 HBD (secondary NH) while ABT-418 has 0 HBD (tertiary NCH₃), directly impacting molecular recognition and water-mediated interactions at the receptor ; (iii) N-substitution status—the free NH in the target compound enables N-functionalization (alkylation, acylation, sulfonylation) that is sterically and electronically inaccessible in ABT-418 due to the pre-installed N-methyl group [2]. These differences are non-trivial in the context of subtype-selective nAChR ligand design, where minor structural perturbations have been shown to invert α4β2 vs. α7 selectivity profiles [1].
| Evidence Dimension | Azacycle ring size, hydrogen-bond donor count, and amine substitution |
|---|---|
| Target Compound Data | Piperidine ring (6 atoms); secondary amine (NH); 1 HBD; N-unsubstituted; stereochemistry (S) at C-2 of piperidine |
| Comparator Or Baseline | ABT-418: pyrrolidine ring (5 atoms); tertiary amine (NCH₃); 0 HBD; N-methyl substituted; stereochemistry (S) at C-2 of pyrrolidine |
| Quantified Difference | Ring size difference: 6 vs. 5 atoms; HBD difference: 1 vs. 0; amine pKa ~11 (secondary) vs. ~9-10 (tertiary); N-substitution: free NH vs. N-CH₃ |
| Conditions | Molecular structure comparison based on X-ray/solution structural data and computational modeling; pharmacophoric distance parameters defined by Tønder et al. (1999) J. Med. Chem. |
Why This Matters
For researchers procuring a scaffold for SAR exploration, the secondary amine and piperidine ring of CAS 164351-68-2 offer a distinct and orthogonal diversification vector relative to ABT-418, enabling exploration of chemical space inaccessible via the N-methylpyrrolidine congeners.
- [1] Tønder JE, Hansen JB, Begtrup M, et al. Improving the nicotinic pharmacophore with a series of (isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. J Med Chem. 1999;42(24):4970–4980. PMID: 10585208. View Source
- [2] Garvey DS, Wasicak JT, Decker MW, et al. Novel isoxazoles which interact with brain cholinergic channel receptors have intrinsic cognitive enhancing and anxiolytic activities. J Med Chem. 1994;37(8):1055–1059. PMID: 8164246. View Source
